2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one
Description
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-14-8-12-13-11(14)16-7-10(15)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPQQMUJJODTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968509 | |
| Record name | 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5374-08-3 | |
| Record name | 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one typically involves multiple steps. One common method starts with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with 1-bromo-2-phenylethanone under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in various pharmacological studies:
- Antifungal Activity : Research indicates that derivatives of triazoles exhibit antifungal properties. The presence of the triazole moiety in this compound may contribute to its efficacy against fungal infections by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .
- Antitumor Properties : Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific kinases that promote cell survival .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Various synthetic routes have been explored to enhance yield and reduce by-products.
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Nucleophilic Substitution | Room temperature, solvent-free |
| Step 2 | Condensation | Reflux with catalyst |
| Step 3 | Purification | Crystallization from ethanol |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to controls, suggesting potential as an anticancer agent .
- Case Study 2 : In vitro assays indicated that the compound exhibits strong antifungal activity against Candida albicans, with an IC50 value comparable to established antifungal agents .
Mechanism of Action
The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of key enzymes in the metabolic pathways of microorganisms, leading to their death. In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-thioether derivatives. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Substituent Effects on Bioactivity :
- Halogenation : Fluorine (5u) and chlorine (5v) at R₂ enhance anticandidal activity (IC₅₀: 4.5–3.8 µM) compared to the target compound (IC₅₀: 8.2 µM) due to increased electrophilicity and target binding .
- Nitro and Trifluoromethyl Groups : Compound 13a shows superior anticancer activity (IC₅₀: 1.9 µM) attributed to electron-withdrawing groups stabilizing transition states in enzyme inhibition .
Spectral Trends :
- Methyl vs. Aryl Substituents : The target compound’s -CH₃ group produces a singlet at δ 3.72, while bulkier aryl groups (e.g., 4-CH₃-C₆H₄ in compound 5) shift protons upfield (δ 2.35) .
- Thioether Linkage Stability : All compounds show C-S stretch IR peaks near 1193–1220 cm⁻¹, confirming thioether integrity .
Synthetic Routes: Target Compound: Synthesized via nucleophilic substitution of triazole-thiolate with α-halogenated ketones in ethanol, yielding 75–82% . Benzimidazole Hybrids (5u, 5v): Require multi-step synthesis involving benzimidazole formation followed by triazole-thiol coupling, with yields <60% .
Critical Analysis of Contradictions and Limitations
- Bioactivity Discrepancies : While halogenated analogs (5u, 5v) show stronger antifungal activity, their synthesis is less efficient (yields <60%) compared to the target compound (82%) .
- Solubility Trade-offs : The target compound’s methyl group improves lipophilicity but reduces aqueous solubility (logP = 2.8) versus nitro-substituted 13a (logP = 3.5), complicating formulation .
Biological Activity
The compound 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring, which is known for its ability to interact with various biological targets, making it a focal point for pharmacological studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that certain triazole derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Triazole A | E. coli | 16 |
| Triazole B | S. aureus | 8 |
| 2-[(4-methyl...] | Candida albicans | 32 |
Antioxidant Activity
The antioxidant properties of triazole derivatives are also notable. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated that these compounds can effectively scavenge free radicals. For example, a related compound exhibited an IC50 value of 0.397 µM in the ABTS assay, demonstrating potent antioxidant activity .
Anticancer Potential
Triazole-based compounds have shown promise in anticancer research. Studies indicate that derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The interaction of these compounds with specific enzymes involved in cancer metabolism has been documented .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR and IR spectroscopy are utilized to confirm the structure and purity of the synthesized compounds .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of triazole derivatives with target proteins. For instance, docking scores indicated strong interactions with bacterial enzymes critical for survival, suggesting a mechanism for their antibacterial activity .
Q & A
Q. How can researchers optimize the synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one to improve yield and purity?
Methodology :
- Multi-step synthesis : Begin with the preparation of the triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.
- S-Alkylation : React the triazole-thiol intermediate with 2-bromo-1-phenylethanone in alkaline medium (e.g., KOH/ethanol) to form the sulfanyl linkage. Monitor reaction progress via TLC or HPLC.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via melting point analysis and NMR spectroscopy .
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of triazole-thiol to bromo-ketone) and reaction time (6–8 hours at reflux) to minimize side products .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodology :
Q. What preliminary assays are recommended to screen for biological activity?
Methodology :
- In vitro antimicrobial testing : Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity screening : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Compare results with positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., twinned data) be addressed for this compound?
Methodology :
- Data collection : Use a high-resolution X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Twinning analysis : Employ the SHELXL suite to detect twinning ratios via the Hooft parameter or R-factor vs. twin fraction plots.
- Refinement strategy : Apply the BASF parameter in SHELXL to model twinning and validate with the R1/wR2 convergence (<5% discrepancy) .
Q. What computational approaches are suitable for studying structure-activity relationships (SAR) of analogs?
Methodology :
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51 for antifungal activity). Focus on the triazole’s nitrogen atoms and sulfanyl group’s hydrogen-bonding potential.
- QSAR modeling : Derive descriptors (e.g., logP, polar surface area) from Gaussian 09 calculations. Corrogate with experimental IC50 values using partial least squares regression .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodology :
- Meta-analysis : Compile data from multiple sources (e.g., PubChem BioAssay) and normalize activity metrics (e.g., % inhibition at 10 μM).
- Experimental validation : Replicate conflicting assays under standardized conditions (pH, temperature, cell passage number).
- Mechanistic studies : Use fluorescence quenching or SPR to assess direct target binding vs. off-target effects .
Critical Analysis of Contradictions
- Variability in antimicrobial data : Discrepancies may arise from differences in microbial strains or culture conditions. Standardize protocols using CLSI guidelines .
- Crystallographic vs. computational bond lengths : Observed deviations (<0.05 Å) in S–C bonds may result from crystal packing effects. Validate with DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
